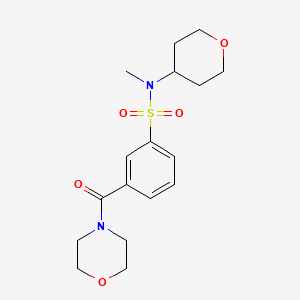

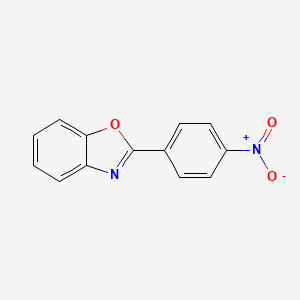

![molecular formula C22H25NO4 B5518146 1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone" belongs to a class of organic compounds that exhibit interesting chemical and physical properties due to the presence of furyl and phenyl groups. These groups contribute to the molecule's potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to "1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone" often involves photo-induced rearrangement of arylisoflavones or the condensation of furan-containing chalcones with acetylacetone (Wang et al., 2019); (Usova et al., 2003). These methods highlight the versatility of synthetic approaches in accessing complex cyclohexenone derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives, including furyl and phenyl groups, is characterized by X-ray diffraction analysis, demonstrating specific geometric conformations and intramolecular interactions (Kutulya et al., 2008). These structural features significantly influence the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Furylcyclohexenones, such as the compound , participate in various chemical reactions, including condensation and methylation, which further modify their chemical structure and properties. These reactions are essential for developing new materials and molecules with specific functions (Usova et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solvatochromism and crystallochromism, are studied to understand their interactions in different environments. These properties are crucial for applications in material science and organic electronics (El-Sayed et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and the formation of polycyclic aromatic hydrocarbons (PAHs) derivatives, are key to exploiting these compounds in synthetic organic chemistry and developing new pharmacological agents (Altalbawy, 2013).

Scientific Research Applications

Molecular Interactions and Solvent Effects

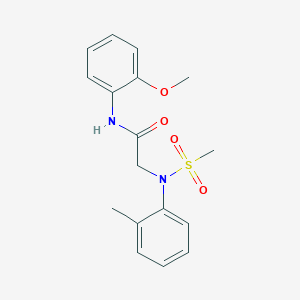

Mohamed El-Sayed et al. (2003) explored the solvatochromism, crystallochromism, and solid-state structures of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. Their research investigated molecular interactions in both solid-state and liquid environments, analyzing how different solvents affect the UV/Vis absorption spectra of these compounds. This study provides insights into the design of materials with specific optical properties for potential applications in sensors and molecular electronics (El-Sayed et al., 2003).

Antimicrobial Properties

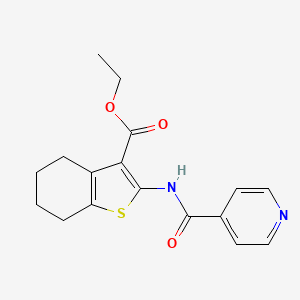

Farag M. A. Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones, including derivatives with furan rings, and evaluated their antimicrobial properties. This research demonstrates the potential of furan-containing compounds in developing new antimicrobial agents, addressing the growing need for novel antibiotics due to increasing drug resistance (Altalbawy, 2013).

Alzheimer's Disease Therapeutics

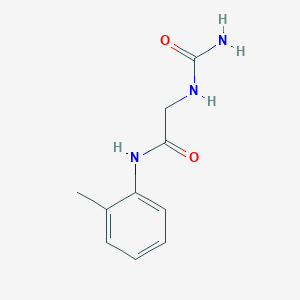

A study by Mubashir Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity for potential use in Alzheimer's disease therapy. The compounds, including a furyl derivative, were evaluated for their enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, demonstrating the therapeutic potential of these molecules in neurodegenerative disease treatment (Hassan et al., 2018).

Synthesis and Chemical Transformations

Pei-Han Wang et al. (2019) developed a method for synthesizing (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2'-arylisoflavones, including furyl derivatives. This research highlights innovative synthetic routes for creating complex molecules, which could be valuable in materials science and pharmaceutical chemistry (Wang et al., 2019).

properties

IUPAC Name |

1-[3-acetyl-2-(furan-2-yl)-6-hydroxy-6-methyl-4-(4-methylanilino)cyclohex-3-en-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-13-7-9-16(10-8-13)23-17-12-22(4,26)21(15(3)25)20(19(17)14(2)24)18-6-5-11-27-18/h5-11,20-21,23,26H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDYOKCZETWCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(C(C(C2)(C)O)C(=O)C)C3=CC=CO3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)

![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)

![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)

![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)

![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)

![3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide](/img/structure/B5518118.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)